3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a fluorophenyl group at the third position and a hydroxyl group at the seventh position on the chromen-2-one skeleton. This compound exhibits a variety of biological activities and has been the subject of extensive research due to its potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a dihydro derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-fluorophenyl)-7-oxo-2H-chromen-2-one.
Reduction: Formation of 3-(4-fluorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Mechanism of Action
The biological activity of 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one
- 3-(4-bromophenyl)-7-hydroxy-2H-chromen-2-one
- 3-(4-methylphenyl)-7-hydroxy-2H-chromen-2-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a more potent and selective compound for various biological applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAXGKPCUCYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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